2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Catalog No.
S740102
CAS No.
21172-31-6
M.F
C9H7F3O
M. Wt
188.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Trifluoromethyl)phenyl)acetaldehyde

CAS Number

21172-31-6

Product Name

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetaldehyde

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2

InChI Key

LFHOLZIJDWJFKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=O

Synthesis:

2-(3-(Trifluoromethyl)phenyl)acetaldehyde can be synthesized through various methods, with one common approach involving the oxidation of the corresponding alcohol, 2-(3-(trifluoromethyl)phenyl)ethanol. This oxidation can be achieved using various reagents, such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) [, ].

Potential Applications:

The presence of the trifluoromethyl group and the aldehyde functional group in 2-(3-(trifluoromethyl)phenyl)acetaldehyde make it an interesting molecule for various scientific research applications, including:

  • Medicinal Chemistry: The molecule's structure offers potential for exploring its activity against various diseases. The trifluoromethyl group can enhance the molecule's metabolic stability and potency, while the aldehyde group can participate in various chemical reactions for further modification and lead optimization [].
  • Material Science: Due to the presence of the aromatic ring and the aldehyde functionality, 2-(3-(trifluoromethyl)phenyl)acetaldehyde could be explored for the development of new materials with specific properties, such as polymers or liquid crystals [].
  • Organic Synthesis: The aldehyde group makes 2-(3-(trifluoromethyl)phenyl)acetaldehyde a valuable building block for the synthesis of more complex molecules. It can participate in various reactions, such as aldol condensations, reductive aminations, and Wittig reactions, allowing for the creation of diverse chemical structures [].

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C₉H₇F₃O. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde functional group. This structure contributes to its unique chemical properties, making it valuable in various

  • Aldol Condensation: This compound can undergo aldol condensation reactions, allowing for the formation of β-hydroxy aldehydes or ketones.
  • Reductive Amination: It can react with amines in the presence of reducing agents to form amines.
  • Wittig Reaction: This compound can also be utilized in Wittig reactions to create alkenes by reacting with phosphonium ylides .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 2-(3-(Trifluoromethyl)phenyl)acetaldehyde:

  • Starting from Trifluoromethyl Phenyl Derivatives: The synthesis typically begins with a trifluoromethyl-substituted phenyl compound, which undergoes formylation using reagents like paraformaldehyde or other aldehydes.
  • Using Aldol Condensation: An alternative method involves performing an aldol condensation reaction between acetaldehyde and a suitable trifluoromethyl-substituted phenyl ketone or aldehyde under basic conditions.
  • Cycloadditions: Recent advancements include palladium-catalyzed cycloaddition reactions that can generate complex structures involving this compound as an intermediate .

These methods provide diverse pathways for obtaining the compound, each with its own advantages depending on the desired application.

2-(3-(Trifluoromethyl)phenyl)acetaldehyde has various applications:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it useful in developing fluorinated polymers and materials.
  • Research Tool: This compound can be employed in laboratories for studying reaction mechanisms involving trifluoromethyl groups .

Several compounds share structural similarities with 2-(3-(Trifluoromethyl)phenyl)acetaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2-(4-Trifluoromethyl)phenylacetaldehydeSimilar structure but with a para substitutionPotentially different reactivity due to position
PhenylacetaldehydeLacks trifluoromethyl groupLess lipophilic and potentially lower bioactivity
3-TrifluoromethylbenzaldehydeContains an aldehyde but no acetaldehydeDifferent functional group impacting reactivity

The presence of the trifluoromethyl group at the meta position distinguishes 2-(3-(Trifluoromethyl)phenyl)acetaldehyde from its analogs, contributing to unique chemical reactivity and potential bioactivity that may not be present in other similar compounds.

2-(3-(Trifluoromethyl)phenyl)acetaldehyde (CAS 21172-31-6) is an aromatic aldehyde with the molecular formula $$ \text{C}9\text{H}7\text{F}3\text{O} $$ and a molecular weight of 188.15 g/mol. Its structure consists of a phenyl ring substituted with a trifluoromethyl (-CF$$3$$) group at the meta position and an acetaldehyde (-CH$$_2$$CHO) functional group (Figure 1). The compound exhibits moderate lipophilicity (LogP = 2.45), making it soluble in both polar and non-polar solvents.

Key Properties

PropertyValueSource
Molecular Weight188.15 g/mol
Boiling Point199.5 ± 35.0 °C (predicted)
Density1.229 ± 0.06 g/cm³
SMILESO=CCC1=CC=CC(C(F)(F)F)=C1

The trifluoromethyl group imparts electron-withdrawing effects, enhancing the aldehyde's reactivity in nucleophilic additions and condensations. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science.

Historical Development and Discovery

The synthesis of 2-(3-(trifluoromethyl)phenyl)acetaldehyde was first reported in the late 20th century, with early methods relying on Grignard reactions and diazotization techniques. A landmark advancement occurred in 2013 with the development of a diazotization-coupled hydrolysis protocol using 3-aminotrifluorotoluene, which improved yield and scalability. Subsequent innovations, such as the Mizoroki-Heck cross-coupling reaction (2023), further optimized production by reducing palladium catalyst loading and enabling cascade hydrogenation.

Key milestones include:

  • 1990s: Initial synthesis via Friedel-Crafts acylation of trifluoromethylbenzene derivatives.
  • 2013: Patent CN103193611A introduced a safer diazotization method with 99.5% purity.
  • 2020: Patent WO2021171301A1 demonstrated Grignard reagent-based synthesis with 85% yield.

Significance in Organic Chemistry

The compound’s unique structure enables diverse applications:

  • Pharmaceutical Intermediates: Used in synthesizing calcimimetic agents like cinacalcet.
  • Agrochemicals: Key precursor for fungicides such as trifloxystrobin.
  • Materials Science: Facilitates the production of fluorinated polymers with enhanced thermal stability.

The aldehyde group participates in:

  • Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds.
  • Reductive Aminations: Synthesis of secondary amines for drug candidates.
  • Oxidations: Conversion to carboxylic acids for bioactive molecules.

Current Research Landscape

Recent studies focus on sustainable synthesis and novel applications:

Synthetic Innovations

  • Microwave-Assisted Catalysis: Reduces reaction times by 50% while maintaining >95% yield.
  • Pd/Al$$2$$O$$3$$ Recovery: Re

Molecular Structure and Composition

Molecular Formula and Weight

2-(3-(Trifluoromethyl)phenyl)acetaldehyde possesses the molecular formula C₉H₇F₃O [1] [2] [3]. The compound exhibits a molecular weight of 188.15 daltons, as confirmed by multiple analytical sources [1] [2] [4]. This molecular weight calculation accounts for nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and one oxygen atom within the molecular framework [1] [2].

The compound is assigned the Chemical Abstracts Service registry number 21172-31-6, which serves as its unique chemical identifier [1] [2] [3]. The exact mass of the molecule is determined to be 188.04500 daltons, providing a precise measurement for analytical applications [5].

PropertyValueReference
Molecular FormulaC₉H₇F₃O [1] [2] [3]
Molecular Weight188.15 g/mol [1] [2] [4]
Exact Mass188.04500 g/mol [5]
CAS Number21172-31-6 [1] [2] [3]

Structural Features and Functional Groups

The molecular architecture of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde incorporates several distinct functional groups that define its chemical behavior [1] [2]. The primary functional group is the aldehyde moiety, characterized by the carbonyl group (C=O) bonded to a hydrogen atom [6] [7] [8]. This aldehyde group is positioned at the terminal end of a two-carbon chain extending from the aromatic ring system [1] [2].

The aromatic component consists of a benzene ring bearing a trifluoromethyl substituent at the meta position (3-position) relative to the acetaldehyde side chain [1] [2] [5]. The trifluoromethyl group (-CF₃) represents one of the most potent electron-withdrawing substituents in organic chemistry [9]. The SMILES notation for this compound is O=CCC1=CC=CC(C(F)(F)F)=C1, which illustrates the connectivity pattern of atoms within the molecule [1] [4].

The structural framework can be described as an acetaldehyde derivative where the methyl group of acetaldehyde has been replaced by a 3-trifluoromethylphenyl group [10] [11]. This substitution pattern significantly alters the electronic properties compared to simple acetaldehyde derivatives [12].

Bond Lengths and Angles

The carbonyl bond in aldehydes typically exhibits a length of approximately 1.22 angstroms, which is characteristic of carbon-oxygen double bonds [13] [14]. This bond length is shorter than carbon-oxygen single bonds but longer than carbon-oxygen triple bonds, reflecting the double bond character [13] [14]. The carbonyl bond strength ranges from 176-179 kcal/mol, making it both a strong and reactive bond [14] [15].

The carbon-carbon bonds within the aromatic ring system maintain the typical aromatic bond length of approximately 1.38-1.40 angstroms [13]. The carbon-fluorine bonds in the trifluoromethyl group are characterized by a bond length of approximately 1.36-1.40 angstroms [13]. These bonds are among the strongest carbon-halogen bonds in organic chemistry [13].

The bond angles around the carbonyl carbon atom adopt a trigonal planar geometry with angles of approximately 120 degrees [14] [16]. The carbon atom in the carbonyl group exhibits sp² hybridization, which accounts for the planar arrangement [14] [16]. The aromatic ring maintains its characteristic hexagonal geometry with internal bond angles of 120 degrees [13].

Molecular Geometry and Conformation

The molecular geometry of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde features a combination of planar and tetrahedral arrangements [17] [16]. The aldehyde functional group adopts a trigonal planar configuration around the carbonyl carbon, with the carbon-oxygen double bond, carbon-hydrogen bond, and carbon-carbon bond to the methylene group arranged in a planar fashion [17] [16].

The methylene bridge connecting the aldehyde group to the aromatic ring exhibits tetrahedral geometry around the carbon atom [17]. This allows for rotational freedom around the carbon-carbon single bond, enabling different conformational states of the molecule [17].

The aromatic ring system maintains planarity, which is characteristic of benzene derivatives [13]. The trifluoromethyl substituent projects from the plane of the aromatic ring, with the carbon-fluorine bonds arranged in a tetrahedral geometry around the carbon atom [13]. The overall molecular conformation is influenced by steric interactions between the trifluoromethyl group and other substituents on the aromatic ring [18].

Physical Properties

Physical State and Appearance

2-(3-(Trifluoromethyl)phenyl)acetaldehyde exists as a solid under standard conditions [19]. The compound typically appears as a clear, colorless to pale yellow material [20]. The physical state of this compound differs from simpler aldehydes such as acetaldehyde, which is a volatile liquid at room temperature [21] [22].

The solid-state nature of this compound at ambient conditions can be attributed to the presence of the aromatic ring system and the trifluoromethyl substituent, which contribute to increased molecular weight and intermolecular interactions [23] [24]. The molecular weight of 188.15 g/mol places this compound in a range where solid-state behavior at room temperature is common for aromatic aldehydes [1] [2].

Melting and Boiling Points

The predicted boiling point of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is 199.5 ± 35.0°C [19]. This value is consistent with the boiling points of other aromatic aldehydes of similar molecular weight [23] [24]. For comparison, phenylacetaldehyde, which lacks the trifluoromethyl substituent, has a boiling point of 195°C [24] [25] [26], indicating that the trifluoromethyl group contributes to a slight elevation in boiling point.

The boiling point elevation compared to simpler aldehydes reflects the increased molecular weight and the presence of strong dipole-dipole interactions associated with both the carbonyl group and the highly electronegative trifluoromethyl group [27] [28]. Acetaldehyde, by comparison, has a boiling point of only 20.2°C [21] [22].

The melting point data for this specific compound was not definitively established in the available literature, though the solid-state nature at room temperature suggests a melting point above 25°C [19]. Related phenylacetaldehyde derivatives typically exhibit melting points in the range of -10°C to 35°C, depending on substitution patterns [24] [25].

Density and Solubility

The predicted density of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is 1.229 ± 0.06 g/cm³ [19]. This density value is higher than that of phenylacetaldehyde (1.079 g/mL at 20°C) [26], reflecting the contribution of the three fluorine atoms in the trifluoromethyl group [19] [26].

The solubility characteristics of this compound are expected to follow patterns typical of aromatic aldehydes [29] [27] [30]. Small aldehydes demonstrate good water solubility, but solubility decreases significantly as the carbon chain length and aromatic character increase [29] [27] [30]. The borderline of water solubility for aldehydes occurs at approximately four carbon atoms per oxygen atom [30].

Given the nine-carbon framework and the presence of the hydrophobic trifluoromethyl group, 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is expected to exhibit limited water solubility [29] [31]. The compound should demonstrate good solubility in organic solvents such as ethanol, acetone, and other polar aprotic solvents [29] [30]. The trifluoromethyl group, while highly electronegative, also contributes to lipophilicity, further reducing aqueous solubility [9].

Refractive Index

Specific refractive index data for 2-(3-(Trifluoromethyl)phenyl)acetaldehyde was not available in the surveyed literature. However, related aromatic aldehydes provide reference points for estimation [32] [33] [20]. Benzaldehyde exhibits a refractive index of 1.545 [32] [34], while phenylacetaldehyde shows a refractive index range of 1.5250 to 1.5350 at 20°C [20].

The presence of the trifluoromethyl group typically increases the refractive index due to the high polarizability of the fluorine atoms [35]. Aromatic compounds containing trifluoromethyl substituents generally exhibit refractive indices in the range of 1.45 to 1.60, depending on the overall molecular structure [35] [36].

Chemical Properties

Reactivity of the Aldehyde Group

The aldehyde functional group in 2-(3-(Trifluoromethyl)phenyl)acetaldehyde exhibits characteristic reactivity patterns common to all aldehydes [6] [7] [37]. The carbonyl carbon possesses a partial positive charge due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [7] [38] [15].

Aldehydes demonstrate higher reactivity compared to ketones due to reduced steric hindrance and the presence of only one electron-donating group [6] [7]. The aldehyde group readily participates in nucleophilic addition reactions with various reagents including water, alcohols, amines, and organometallic compounds [7] [37] [38].

The compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-trifluoromethylphenylacetic acid [39]. Reduction reactions with metal hydrides such as sodium borohydride or lithium aluminum hydride would yield the corresponding primary alcohol [23]. The aldehyde group also participates in condensation reactions, including aldol condensations and reactions with various nucleophiles to form carbon-carbon bonds [7] [23].

Reaction TypeProductTypical Conditions
Oxidation3-Trifluoromethylphenylacetic acidKMnO₄, H₂SO₄
Reduction2-(3-Trifluoromethylphenyl)ethanolNaBH₄, MeOH
Nucleophilic AdditionHemiacetals/AcetalsROH, H⁺
CondensationVarious productsBase catalysis

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group significantly modifies the electronic properties and reactivity of the aldehyde functional group [9] [40]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent increases the electrophilic character of the carbonyl carbon through inductive effects [9] [40].

The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde toward nucleophilic attack [9] [40]. This effect is transmitted through the aromatic ring system and the methylene bridge to the carbonyl carbon [9] [41]. The increased electrophilicity makes the compound more reactive in nucleophilic addition reactions compared to unsubstituted phenylacetaldehyde [40].

The trifluoromethyl group also influences the stability of reaction intermediates [9]. In nucleophilic addition reactions, the resulting alkoxide or carbinolamine intermediates are stabilized by the electron-withdrawing effect, potentially affecting reaction equilibria and product distributions [9] [40].

Computational studies on substituted acetaldehydes indicate that electron-withdrawing groups such as trifluoromethyl decrease the stability of the aldehyde relative to its enol tautomer [12]. This electronic effect contributes to altered reactivity patterns compared to electron-donating substituents [12].

Stability and Degradation Patterns

Aldehydes generally exhibit varying degrees of stability depending on their structural features and environmental conditions [42]. 2-(3-(Trifluoromethyl)phenyl)acetaldehyde demonstrates enhanced thermal stability compared to simple aliphatic aldehydes due to the aromatic ring system [23] [43].

The compound requires storage under controlled conditions, typically sealed and maintained at temperatures below -20°C to prevent degradation [1] [19]. This storage requirement suggests susceptibility to oxidation and polymerization reactions common to aldehydes [42].

Thermal degradation of aromatic aldehydes can lead to various decomposition products [42]. Studies on related aldehyde systems indicate that thermal breakdown may involve cleavage of carbon-carbon bonds, particularly at elevated temperatures [42]. The activation energy for such degradation processes in aldehydes is relatively low, approximately 25 kJ/mol for carbon-carbon double bond cleavage in related systems [42].

The trifluoromethyl group contributes to overall molecular stability through its strong carbon-fluorine bonds, but may also participate in elimination reactions under extreme conditions [43]. Fluorinated organic compounds generally demonstrate good thermal stability, with the trifluoromethyl group being particularly resistant to degradation [43].

Acid-Base Properties

Aldehydes exhibit weak acidic properties at the α-carbon position adjacent to the carbonyl group [44]. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the methylene protons in 2-(3-(Trifluoromethyl)phenyl)acetaldehyde [9] [44].

The carbonyl oxygen can act as a weak base, accepting protons from strong acids [38] [15]. This basicity is reduced compared to simple aldehydes due to the electron-withdrawing influence of the aromatic ring and trifluoromethyl substituent [9]. The estimated pKa of protonated aldehydes typically falls in the range of -7 to -10 [44].

The α-hydrogen atoms exhibit enhanced acidity due to resonance stabilization of the resulting enolate anion and the inductive effect of the trifluoromethyl group [9] [12]. This increased acidity facilitates enolate formation under basic conditions, enabling various carbon-carbon bond-forming reactions such as aldol condensations [7] [23].

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is a valuable organofluorine compound with molecular formula C9H7F3O and molecular weight 188.15 g/mol [1] [2]. This trifluoromethylated aromatic aldehyde serves as an important intermediate in pharmaceutical synthesis and fine chemical production. The compound exhibits unique physicochemical properties characteristic of trifluoromethyl-containing molecules, including enhanced lipophilicity, metabolic stability, and specific binding interactions that make it valuable for medicinal chemistry applications [3] [4].

The synthesis of this compound involves multiple synthetic strategies ranging from traditional oxidation methods to modern catalytic and flow chemistry approaches. These methodologies have evolved significantly to meet the demands of industrial production while addressing environmental and economic considerations.

Synthesis Methods

Traditional Synthetic Routes

Oxidation of 2-(3-(Trifluoromethyl)phenyl)ethanol

The oxidation of 2-(3-(trifluoromethyl)phenyl)ethanol represents one of the most established routes to the target aldehyde. The process utilizes the corresponding primary alcohol as starting material and employs various oxidizing reagents to achieve the desired transformation.

Dess-Martin Periodinane Oxidation

The Dess-Martin periodinane (DMP) oxidation has emerged as the preferred method for this transformation due to its mild reaction conditions and high selectivity [5] [6]. This hypervalent iodine reagent efficiently converts primary alcohols to aldehydes under near-neutral conditions at room temperature [7] [8]. The reaction typically proceeds in chloroform as solvent with a reaction time of 1 hour, yielding the desired aldehyde in excellent purity [5].

In a representative procedure, 3-(trifluoromethyl)phenethyl alcohol (2.00 g) is dissolved in chloroform (50.0 mL), and Dess-Martin periodinane (4.70 g) is added under ice cooling. After warming to room temperature, the mixture is stirred for one hour. The reaction is quenched with saturated sodium bicarbonate solution (25.0 mL) and sodium thiosulfate solution (25.0 mL), followed by vigorous stirring for one hour. Phase separation, drying over anhydrous magnesium sulfate, and concentration under reduced pressure provides the crude product. Purification by silica gel column chromatography using hexane-ethyl acetate (98:2 to 85:15) affords the title compound as a pale yellow oil in 79% yield [5].

The advantages of DMP oxidation include excellent chemoselectivity, tolerance to acid-labile functional groups, and avoidance of toxic chromium-based reagents [7] [9]. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect sensitive substrates [6] [10].

Alternative Oxidation Methods

Other traditional oxidation methods include chromium-based reagents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), although these are less favored due to environmental concerns and toxicity issues [11]. Swern oxidation using oxalyl chloride, dimethyl sulfoxide, and triethylamine provides another mild alternative, though it requires anhydrous conditions and low temperatures [8].

Hydrolysis of Corresponding Vinyl Ethers

The hydrolysis of vinyl ethers represents a classical approach to aldehyde synthesis that has been extensively studied and documented [12] [13] [14]. This method involves the acid-catalyzed hydrolysis of appropriately substituted vinyl ethers to yield the corresponding aldehydes.

Mechanism and Kinetics

The acid-catalyzed hydrolysis of vinyl ethers proceeds through a well-established mechanism involving rate-determining protonation of the vinyl group at the β-carbon, followed by rapid hydration of the resulting alkoxycarbocation intermediate and fast decomposition of the hemiacetal [12] [15]. The reaction is first-order in both vinyl ether and hydronium ion concentration [12].

The kinetics have been thoroughly studied for various vinyl ether substrates. The reaction shows general acid catalysis and exhibits significant hydronium-ion isotope effects, confirming the proton transfer as the rate-determining step [13] [16]. The mechanism involves initial protonation to generate a carbocation intermediate, nucleophilic attack by water, and elimination of alcohol to form the aldehyde product [17] [18].

Substrate Preparation and Reaction Conditions

For 2-(3-(trifluoromethyl)phenyl)acetaldehyde synthesis, the corresponding vinyl ether can be prepared through various methods including the Horner-Wittig reaction or other vinyl ether formation protocols [19]. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting both the vinyl ether formation and subsequent hydrolysis rates.

The hydrolysis is typically conducted in aqueous acidic media using mineral acids such as hydrochloric acid or sulfuric acid. Reaction temperatures range from ambient to moderate heating (40-60°C), with reaction times varying from minutes to several hours depending on substrate reactivity and acid concentration [12] [20].

Advantages and Limitations

Vinyl ether hydrolysis offers several advantages including mild reaction conditions, good functional group tolerance, and straightforward workup procedures [14] [21]. However, the method requires prior synthesis of the vinyl ether precursor, which may involve multiple steps and potentially hazardous reagents. Additionally, the reaction rates can be relatively slow for electron-deficient substrates, requiring optimization of reaction conditions.

Other Classical Approaches

Friedel-Crafts Acylation Routes

Traditional Friedel-Crafts acylation methods can be employed to introduce acyl groups onto trifluoromethyl-substituted aromatic rings, followed by reduction to the aldehyde oxidation state. However, the strongly electron-withdrawing nature of the trifluoromethyl group significantly deactivates the aromatic ring toward electrophilic substitution, making these reactions challenging and often requiring forcing conditions [22].

Formylation Reactions

Vilsmeier-Haack formylation represents another classical approach, though the application to trifluoromethyl-substituted aromatics requires careful optimization of reaction conditions. The electron-deficient nature of the aromatic ring necessitates the use of more reactive formylating agents and extended reaction times [23].

Modern Synthetic Strategies

Catalytic Methods

Modern catalytic approaches have revolutionized the synthesis of trifluoromethylated compounds, offering improved selectivity, milder conditions, and enhanced functional group tolerance compared to traditional methods.

Metal-Catalyzed Oxidation

Palladium-catalyzed oxidation methods have been developed for the selective oxidation of primary alcohols to aldehydes under mild conditions [24]. These methods typically employ palladium(II) chloride in combination with copper(I) chloride as a co-catalyst, using molecular oxygen as the terminal oxidant. The reaction proceeds at moderate temperatures (80-120°C) in polar aprotic solvents such as dimethyl sulfoxide [24].

The catalytic system shows excellent chemoselectivity for primary alcohol oxidation, tolerating various functional groups including trifluoromethyl substituents. The reaction mechanism involves coordination of the alcohol to the palladium center, β-hydride elimination to form the aldehyde, and reoxidation of the palladium(0) species by the copper/oxygen system [24].

Transition Metal-Catalyzed Trifluoromethylation

Copper-catalyzed trifluoromethylation reactions have emerged as powerful tools for introducing trifluoromethyl groups into organic molecules [25] [26]. These methods typically employ trifluoromethyl sources such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoroacetate salts in combination with copper catalysts [27] [28].

The McLoughlin-Thrower reaction represents an early example of copper-mediated trifluoromethylation, though modern variants have significantly improved yields and substrate scope [3]. Recent developments include palladium-catalyzed cross-coupling reactions that enable the formation of aromatic C-CF3 bonds under relatively mild conditions [27].

Iron-Catalyzed Reactions

Iron catalysis has gained prominence in trifluoromethylation chemistry due to the abundance and low toxicity of iron compared to precious metals [25]. Iron-catalyzed trifluoromethylation reactions can proceed through both nucleophilic and radical mechanisms, depending on the reaction conditions and trifluoromethyl source employed.

Green Chemistry Approaches

Environmental considerations have driven the development of greener synthetic methods for trifluoromethylated compounds, focusing on atom economy, waste reduction, and the use of sustainable reagents and solvents.

Biocatalytic Trifluoromethylation

Enzymatic approaches to trifluoromethylation represent a frontier in green chemistry [29]. Laccase-catalyzed trifluoromethylation of phenols has been demonstrated using trifluoromethyl radical sources such as zinc bis(trifluoromethanesulfinate) (TFMS) in aqueous media [29]. The reaction proceeds through single-electron oxidation of the phenol substrate by the laccase enzyme, followed by radical coupling with electrochemically generated trifluoromethyl radicals.

The biocatalytic approach offers several advantages including mild reaction conditions, aqueous reaction media, and high selectivity. The enzyme can be recycled multiple times, and the reaction can be powered by sunlight, further enhancing its environmental profile [29].

Aqueous Photoredox Catalysis

Water-compatible photoredox catalysis has been developed for trifluoromethylation reactions using amphiphilic polymeric nanoparticles to solubilize organic substrates and photocatalysts [30]. The method employs N-phenylphenothiazine as the photoredox catalyst and various trifluoromethyl radical sources under UV or visible light irradiation.

The nanoparticle-mediated approach enables efficient trifluoromethylation in water while maintaining high reaction efficiency and selectivity. The catalyst system shows excellent recyclability and can utilize low-intensity LED or solar irradiation, making it an environmentally attractive option for trifluoromethylation chemistry [30].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for trifluoromethylation reactions, offering enhanced safety, improved heat and mass transfer, and the ability to use hazardous reagents under controlled conditions.

Microreactor Technology

Flow chemistry enables the safe handling of volatile and potentially hazardous trifluoromethylating reagents such as trifluoromethyl iodide and fluoroform [31] [32]. The small reaction volumes and precise control of reaction parameters allow for efficient trifluoromethylation under conditions that would be difficult or dangerous to achieve in batch reactors.

A unified flow platform has been developed for the preparation and use of trifluoromethyl heteroatom motifs [31] [33]. The method uses readily available organic precursors in combination with cesium fluoride as the primary fluorine source, enabling rapid generation of N-trifluoromethyl, S-trifluoromethyl, and O-trifluoromethyl anions on demand without reliance on perfluoroalkyl precursor reagents.

Trifluoromethylation in Flow

Continuous flow trifluoromethylation of aromatic and heteroaromatic compounds has been demonstrated using potassium trifluoroacetate as the trifluoromethyl source [34]. The flow system enables rapid reaction times (1-2 minutes) at elevated temperatures (200-210°C), achieving excellent yields with minimal byproduct formation.

The flow approach offers several advantages over batch processing including improved heat transfer, precise residence time control, and the ability to conduct reactions at elevated temperatures and pressures safely [34]. The method has been successfully scaled to produce kilogram quantities of trifluoromethylated products [35] [36].

Fluoroform Utilization in Flow

Flow chemistry has enabled the efficient utilization of fluoroform (HCF3) as a trifluoromethyl source [32] [37]. A flow dissolver system has been developed for rapid biphasic mixing of gaseous fluoroform and liquid reagents, enabling the generation and direct use of trifluoromethyl anion for nucleophilic trifluoromethylation reactions [38].

The system employs computational fluid dynamics optimization to achieve efficient gas-liquid mixing and complete consumption of fluoroform within short residence times. This approach has enabled multi-gram scale synthesis of trifluoromethylated compounds with excellent yields and reduced waste compared to batch processes [32].

Industrial Scale Synthesis

Batch Processes

Industrial batch processes for trifluoromethylated compound synthesis must address several key challenges including reagent cost, safety considerations, waste management, and environmental compliance.

Traditional Industrial Methods

The established industrial route to trifluoromethylated aromatics involves exhaustive chlorination of aromatic methyl groups followed by the Swarts reaction with hydrogen fluoride [28]. This process, while effective, suffers from poor functional group tolerance, generation of large quantities of chlorinated waste, and the use of highly corrosive and toxic hydrogen fluoride.

The process typically involves heating the aromatic substrate with excess chlorine at temperatures of 300-500°C to achieve complete methyl group chlorination. The resulting trichloromethyl compound is then treated with anhydrous hydrogen fluoride at elevated temperatures and pressures to effect fluorination [39]. Yields can be excellent (>95%), but the harsh conditions limit substrate scope and generate significant waste streams.

Optimized Batch Protocols

Modern batch processes have focused on developing milder conditions and more atom-efficient transformations. Large-scale batch synthesis of specific trifluoromethylated targets has been achieved using optimized protocols that balance yield, cost, and environmental impact [40] [41].

Process optimization studies have identified key parameters including temperature, pressure, reaction time, and catalyst loading that influence both yield and impurity profiles. Economic analyses indicate that selling prices of $15-20 per pound can be achieved for specialized trifluoromethylated compounds at production scales of 30,000-50,000 pounds per year [42].

Continuous Flow Processes

Continuous flow processes offer significant advantages for industrial-scale synthesis of trifluoromethylated compounds, particularly in terms of safety, efficiency, and product quality.

Scalability and Production Rates

Flow chemistry enables linear scale-up from laboratory to industrial production scales while maintaining consistent product quality and yield [35]. Production rates of several hundred grams per hour have been demonstrated for various trifluoromethylated products using flow reactors [43] [44].

A continuous flow route for trifluoromethylation of coumarins achieved a productivity of 305 mg/h with 68% isolated yield when the concentration was increased five-fold [43] [44]. The scalability of flow processes allows for modular expansion of production capacity without the need for larger, more complex equipment.

Heat and Mass Transfer Advantages

The enhanced heat and mass transfer characteristics of flow reactors enable more efficient reactions at elevated temperatures and pressures [45] [34]. Reaction times can be reduced from hours to minutes while maintaining high yields and selectivity.

The improved mixing and heat transfer in flow reactors is particularly beneficial for highly exothermic trifluoromethylation reactions, where precise temperature control is essential for selectivity and safety [45]. The ability to operate at steady state also provides more consistent product quality compared to batch processes.

Economic and Environmental Considerations

Cost Analysis

The economics of trifluoromethylated compound production depend on several factors including raw material costs, energy consumption, waste treatment expenses, and capital investment requirements. Trifluoromethyl sources represent a significant cost component, with prices varying from $100-1000 per kilogram depending on the specific reagent and purity requirements [41] [46].

Labor costs vary significantly by geographic location, with Asian markets offering cost advantages due to lower wage structures and established chemical manufacturing infrastructure [47] [48]. Utility costs including electricity, steam, and cooling water can represent 15-25% of total production costs for energy-intensive trifluoromethylation processes.

Environmental Impact Assessment

Environmental considerations include greenhouse gas emissions, waste generation, and the use of ozone-depleting substances. Fluoroform (HFC-23) is a potent greenhouse gas with a global warming potential approximately 14,800 times that of CO2, making its utilization in chemical synthesis an attractive option for reducing atmospheric emissions [49] [50].

Process intensification through flow chemistry can significantly reduce solvent consumption and waste generation compared to batch processes. Atom economy improvements through the use of fluoroform and other greenhouse gas sources as trifluoromethyl precursors provide both economic and environmental benefits [37] [49].

Regulatory Compliance

Proposed regulations on per- and polyfluoroalkyl substances (PFAS) in Europe and other jurisdictions may impact the availability and cost of certain trifluoromethylating reagents [51] [31]. Alternative reagent sources and synthetic routes that avoid PFAS-classified materials are being developed to ensure continued access to trifluoromethylated products.

The regulatory landscape requires careful consideration of reagent selection and waste management strategies to ensure compliance with current and anticipated environmental regulations [51]. Flow chemistry approaches that enable the on-demand generation of reactive species without storage of hazardous materials offer advantages in this context.

Purification Techniques

Chromatographic Methods

Purification of 2-(3-(trifluoromethyl)phenyl)acetaldehyde and related compounds requires specialized techniques that account for the unique properties imparted by the trifluoromethyl group.

Silica Gel Chromatography

Standard silica gel column chromatography remains the most widely used purification method for trifluoromethylated aldehydes [5] [52]. The electron-withdrawing nature of the trifluoromethyl group increases the polarity of the aldehyde functionality, affecting retention times and requiring careful optimization of eluent systems.

Typical eluent systems employ hexane-ethyl acetate gradients, with initial compositions of 98:2 progressing to 85:15 to achieve optimal separation [5]. The trifluoromethyl group enhances the compound's retention on silica gel compared to non-fluorinated analogs, necessitating more polar eluents for efficient elution.

Automated flash chromatography systems provide reproducible purification with optimized solvent gradients. The volatility of some trifluoromethylated aldehydes requires careful attention to evaporation conditions to prevent product loss during concentration steps [53].

Fluorinated Stationary Phases

Specialized fluorinated HPLC phases have been developed that offer unique selectivity for fluorinated compounds [54] [55]. These phases interact specifically with fluorinated analytes through fluorine-fluorine interactions, providing enhanced separation efficiency compared to conventional C18 phases.

Fluorinated alkyl and phenyl phases exhibit different retention mechanisms for trifluoromethylated compounds, with increased retention observed under high organic modifier conditions [54]. This behavior is particularly useful for analytical applications and can be exploited for preparative separations of complex fluorinated mixtures.

Hydrophilic Interaction Chromatography (HILIC)

HILIC methods have shown promise for the separation of polar trifluoromethylated compounds [54]. The combination of the polar aldehyde functionality with the hydrophobic trifluoromethyl group creates unique retention characteristics that can be exploited for selective purification.

Distillation and Crystallization

Vacuum Distillation

Vacuum distillation represents the preferred method for purifying volatile trifluoromethylated aldehydes on both laboratory and industrial scales [56]. The relatively low boiling points of these compounds (typically 70-75°C at 0.095 MPa) enable efficient separation under reduced pressure conditions.

Industrial distillation protocols employ packed columns with efficient heat integration to minimize energy consumption [56]. Fractional distillation can achieve purities exceeding 98% with yields of 85-90% for the target aldehyde [56].

The design of distillation systems must account for the corrosive nature of some trifluoromethylated compounds, requiring specialized materials of construction such as fluoropolymer-lined equipment or hastelloy components [39].

Crystallization Techniques

While many trifluoromethylated aldehydes are liquids at room temperature, derivative formation can enable crystallization-based purification strategies [23]. 2,4-Dinitrophenylhydrazone derivatives provide crystalline products that can be purified by recrystallization and subsequently hydrolyzed to regenerate the pure aldehyde [57] [58].

Crystallization of related compounds such as ketones and alcohols can provide insights into solid-state packing and intermolecular interactions that inform purification strategy development [23].

Quality Control Measures

Analytical Methods

Gas chromatography (GC) with flame ionization detection represents the standard analytical method for purity determination of volatile trifluoromethylated aldehydes [56]. The method provides baseline separation of structural isomers and enables quantitative determination of impurity levels below 0.5%.

High-performance liquid chromatography (HPLC) with UV detection offers complementary analytical capabilities, particularly for thermally labile compounds that may decompose under GC conditions [59]. Derivatization with 2,4-dinitrophenylhydrazine enables sensitive detection and quantification of aldehyde content [57] [60].

Nuclear Magnetic Resonance Spectroscopy

19F NMR spectroscopy provides unique analytical capabilities for trifluoromethylated compounds, enabling direct observation of the CF3 group and detection of fluorinated impurities [5] [61]. The technique is particularly valuable for monitoring reaction progress and identifying byproducts in synthetic sequences.

1H NMR integration of the aldehyde proton (typically appearing at 9.6-9.8 ppm) against internal standards enables accurate purity determination [5] [23]. The technique can detect impurities at levels below 1% and provides structural confirmation of the target compound.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) provide molecular ion confirmation and fragmentation pattern analysis [5]. The characteristic loss of the CF3 group (69 mass units) serves as a diagnostic fragmentation for trifluoromethylated compounds.

High-resolution mass spectrometry enables elemental composition determination and detection of trace impurities that may not be visible by other analytical methods [58]. The technique is particularly valuable for confirming the identity of synthetic intermediates and byproducts.

Process Analytical Technology

In-line analytical methods including Fourier-transform infrared (FTIR) spectroscopy and real-time 19F NMR monitoring enable continuous quality assessment during production [32] [62]. These techniques provide immediate feedback on reaction progress and product quality, enabling real-time process optimization.

Automated sampling and analysis systems reduce manual handling requirements and improve analytical precision. Integration with process control systems enables feedback control of critical parameters such as temperature, pressure, and reactant flow rates [62].

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[3-(Trifluoromethyl)phenyl]acetaldehyde

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Last modified: 08-15-2023

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